molecular formula C7H10O3 B072254 Allyl acetoacetate CAS No. 1118-84-9

Allyl acetoacetate

Cat. No. B072254
CAS RN: 1118-84-9
M. Wt: 142.15 g/mol
InChI Key: AXLMPTNTPOWPLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of allyl compounds, including allyl acetoacetate, involves catalytic methods employing various catalysts such as sulfuric acid, ferric chloride hexahydrate, and stannous chloride dihydrate, among others. These methods are crucial for producing allyl propionate, indicating the versatility and practical value of allyl acetoacetate in synthesis processes (Shi-bin, 2005).

Molecular Structure Analysis

While specific discussions on the molecular structure of allyl acetoacetate in the provided literature are scarce, the general importance of understanding the molecular configurations and assembly in related compounds can be inferred from the comprehensive review on lignin macromolecular configuration. Such analyses are crucial for unraveling the complexities of biochemical processes and synthetic applications (Davin et al., 2008).

Chemical Reactions and Properties

Allyl acetoacetate undergoes various chemical reactions, highlighting its reactivity and utility in organic synthesis. For instance, the review on double bond migration in N-allylic systems catalyzed by transition metal complexes sheds light on the dynamic behavior of allylic compounds in synthetic contexts (Krompiec et al., 2008). This reactivity is essential for creating diverse chemical structures and achieving specific synthetic outcomes.

Physical Properties Analysis

The specific physical properties of allyl acetoacetate, such as boiling point, melting point, and solubility, are not directly discussed in the reviewed literature. However, the physical properties of chemical compounds are fundamental for determining their application in synthesis and the conditions required for their manipulation and storage.

Chemical Properties Analysis

The chemical properties of allyl acetoacetate, including reactivity with other compounds, stability under various conditions, and its role as a precursor in synthetic routes, are implicit in its synthesis and reactions. For example, the review on the facile synthesis and antioxidant evaluation of isoxazolone derivatives, including methods involving allyl compounds, underscores the chemical versatility and potential applications of such compounds (Laroum et al., 2019).

Scientific Research Applications

Application 1: Drug Delivery System

  • Specific Scientific Field : Biomedical Engineering, specifically in Drug Delivery Systems .
  • Summary of the Application : Allyl acetoacetate is used in the synthesis of a novel pH- and temperature-sensitive polymer. This polymer is used as a nanocarrier for the delivery of the anti-cancer drug doxorubicin .
  • Methods of Application or Experimental Procedures : The polymer is based on MoS2 modified poly (N-Isopropyl Acrylamide)/ allyl acetoacetate. It is further modified with methoxy poly (ethylene glycol) and folic acid to enhance the adsorption of doxorubicin. The synthesized polymer is characterized using Fourier transform infrared, X-ray diffraction, field emission scanning electron microscope, and thermogravimetric analysis .

Application 1: Drug Delivery System

  • Specific Scientific Field : Biomedical Engineering, specifically in Drug Delivery Systems .
  • Summary of the Application : Allyl acetoacetate is used in the synthesis of a novel pH- and temperature-sensitive polymer. This polymer is used as a nanocarrier for the delivery of the anti-cancer drug doxorubicin .
  • Methods of Application or Experimental Procedures : The polymer is based on MoS2 modified poly (N-Isopropyl Acrylamide)/ allyl acetoacetate. It is further modified with methoxy poly (ethylene glycol) and folic acid to enhance the adsorption of doxorubicin. The synthesized polymer is characterized using Fourier transform infrared, X-ray diffraction, field emission scanning electron microscope, and thermogravimetric analysis .
  • Results or Outcomes : The maximum adsorption capacity was obtained at pH=8, contact time=15 min, and temperature=50 °C. The results indicated that the doxorubicin release was considerably accelerated at a simulated cancer fluids (pH=5.6) in contrast to simulated human blood fluids (pH=7.4). The cytotoxicity of the obtained nanocarrier was evaluated via MTT assay against KB cancer cell lines. The doxorubicin release and subsequent induction of apoptosis enhanced after near infrared irradiation, indicating that this nanocarrier can be employed as a dual responsive drug delivery system, with controlled drug release through near infrared irradiation and pH .

Application 2: Cadmium Removal from Water

  • Specific Scientific Field : Environmental Science, specifically in Water Treatment .
  • Summary of the Application : Allyl acetoacetate is used in the modification of graphene oxide to create a novel nanoadsorbent for the removal of cadmium from water .
  • Methods of Application or Experimental Procedures : Graphene oxide is functionalized by divinylsulfone and allyl acetoacetate through a simple route. The resulting functionalized graphene oxide (graphene oxide grafted with allyl acetoacetate, or GO-GAA) is characterized using X-ray diffractometry, field emission scanning electron microscopy, and transmission electron microscopy analyses. The adsorption property of GO-GAA for Cd2+ ion removal from aqueous media is then investigated .
  • Results or Outcomes : The adsorption isotherm follows the Langmuir–Freundlich model and the maximum adsorption capacity was 71 mg/g for GO-GAA toward Cd2+ at 20 °C at pH 7. The fast adsorption kinetics, which takes less than 2 min, follows the pseudo-first-order model. The synthesized nanoadsorbent also showed good reusability, even after ten cycles of adsorption–desorption using HNO3 as a regenerating agent. Furthermore, the applicability of the synthesized nanoadsorbent for Cd2+ removal from industrial wastewater and well water samples inoculated with cadmium was investigated and over 82% efficiency was observed .

Safety And Hazards

Allyl acetoacetate is highly flammable and toxic if swallowed. It is harmful in contact with skin, causes serious eye irritation, and is fatal if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid generation of vapor or mist when handling this compound .

Future Directions

The ability to selectively transesterify β-keto esters, such as Allyl acetoacetate, is a useful transformation in organic synthesis . The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, has led to the development of a variety of different approaches .

properties

IUPAC Name

prop-2-enyl 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-3-4-10-7(9)5-6(2)8/h3H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLMPTNTPOWPLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40149740
Record name Allyl acetoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40149740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Allyl acetoacetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20162
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

1.0 [mmHg]
Record name Allyl acetoacetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20162
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Allyl acetoacetate

CAS RN

1118-84-9
Record name Allyl acetoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1118-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allyl acetoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allyl acetoacetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24280
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Allyl acetoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40149740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl acetoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.973
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALLYL ACETOACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HX066J62P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In a 2 l flask equipped with a magnetic stirrer, equipped for a Vigreaux column for distillation, a heating mantle and N2, there was added 4.0 mole (432 ml) of methyl acetoacetate and 8.0 mole (464.6 g) of allyl alcohol. The reaction mixture was distilled for 12 hours at 92° C. There was added 136 ml (2.0 mole) of allyl alcohol and the mixture was distilled 23 hours. There was then added 136 ml (2.0 mole) of allyl alcohol and the mixture was distilled 16 hours. The reaction mixture was then distilled under vacuum and product was collected at 105°-110° C./35 mm Hg. There was obtained 414 g of allyl acetoacetate (73% yield). ##STR221##
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
432 mL
Type
reactant
Reaction Step One
Quantity
464.6 g
Type
reactant
Reaction Step One
Quantity
136 mL
Type
reactant
Reaction Step Two
Quantity
136 mL
Type
reactant
Reaction Step Three
Yield
73%

Synthesis routes and methods II

Procedure details

A one liter reaction vessel equipped with a thermometer, a condenser and a dropping funnel was charged with 58 parts (1 mol) of allyl alcohol, 100 parts of dioxane and 0.41 parts of sodium acetate (catalyst) under nitrogen blanket and heated to 60° C., to which 84 parts (1mol) of diketene was added dropwise for one hour. After completion of the addition, it was allowed to react for 2 hours with heating and dioxane was removed at a reduced pressure. The reaction product was further distilled to obtain 2-propenyl acetoacetate. It was identified by absorption at 1,742, 1,721 and 1,684 cm-1 in IR spectrum.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allyl acetoacetate
Reactant of Route 2
Reactant of Route 2
Allyl acetoacetate
Reactant of Route 3
Reactant of Route 3
Allyl acetoacetate
Reactant of Route 4
Reactant of Route 4
Allyl acetoacetate
Reactant of Route 5
Reactant of Route 5
Allyl acetoacetate
Reactant of Route 6
Reactant of Route 6
Allyl acetoacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.